N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-3-chlorobenzamide
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Overview
Description
N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-3-chlorobenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and sulfur atoms, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-3-chlorobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The specific conditions, such as temperature and solvent, can vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-3-chlorobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study protein interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted benzamides, such as:
- N-(3-chlorophenyl)-4-bromobenzamide
- N-(4-bromophenyl)-2-chlorobenzamide
- 2-bromo-N-(3,4-dimethylphenyl)benzamide
Uniqueness
What sets N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-3-chlorobenzamide apart is its unique combination of bromine, chlorine, and sulfur atoms, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H15BrClN3O2S |
---|---|
Molecular Weight |
488.8g/mol |
IUPAC Name |
2-bromo-N-[[4-[(3-chlorobenzoyl)amino]phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H15BrClN3O2S/c22-18-7-2-1-6-17(18)20(28)26-21(29)25-16-10-8-15(9-11-16)24-19(27)13-4-3-5-14(23)12-13/h1-12H,(H,24,27)(H2,25,26,28,29) |
InChI Key |
QPMKREMJKYAGJN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)Br |
Origin of Product |
United States |
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